molecular formula C17H16BrN5O2S B15100684 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)aceta mide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)aceta mide

Cat. No.: B15100684
M. Wt: 434.3 g/mol
InChI Key: WJKBJZFETHEZKE-UHFFFAOYSA-N
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Description

This compound (CAS 578721-59-2) features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 3-methoxyphenyl moiety. A thioether linkage connects the triazole to an acetamide group, which is further substituted with a 2-bromophenyl ring .

Properties

Molecular Formula

C17H16BrN5O2S

Molecular Weight

434.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromophenyl)acetamide

InChI

InChI=1S/C17H16BrN5O2S/c1-25-12-6-4-5-11(9-12)16-21-22-17(23(16)19)26-10-15(24)20-14-8-3-2-7-13(14)18/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

WJKBJZFETHEZKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the triazole intermediate.

    Attachment of the Bromophenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a bromophenyl boronic acid or bromophenyl halide.

    Final Acetamide Formation: The final step involves the acylation of the amine group with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 2-bromophenyl substituent serves as a key site for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the bromine atom. Common reactions include:

Reaction Type Reagents/Conditions Product Yield Optimization
Bromine displacementAmines (e.g., NH₃, alkylamines), K₂CO₃, DMF2-aminophenyl or alkylamino-substituted acetamideElevated temperatures (80–120°C)
HydroxylationNaOH/H₂O, ethanol, reflux2-hydroxyphenylacetamideProlonged reaction times (12–24 hrs)

This reactivity is critical for modifying the aromatic ring’s electronic properties, influencing downstream biological activity.

Oxidation of the Thioether Linkage

The sulfur atom in the thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, which can alter the compound’s polarity and pharmacokinetics:

Oxidation State Reagents Conditions Application
SulfoxideH₂O₂, CH₃COOH, 25°CMild, 2–4 hrsEnhanced solubility
SulfonemCPBA (meta-chloroperbenzoic acid), DCM0°C to RT, 6–8 hrsStabilized electrophilic centers

These reactions are typically monitored via TLC or NMR to prevent over-oxidation.

Hydrolysis of the Acetamide Moiety

The acetamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Condition Reagents Product Role in Drug Design
AcidicHCl (6M), reflux2-bromophenylacetic acidProdrug activation
BasicNaOH (2M), ethanol, ΔSodium salt of acetic acidImproved bioavailability

Functionalization of the Triazole Ring

The 1,2,4-triazole core participates in reactions that enhance its pharmacological profile:

Acylation of the Amino Group

Acylating Agent Conditions Product Biological Impact
Acetyl chloridePyridine, RT, 2 hrsN-acetylated triazoleIncreased metabolic stability
Benzoyl chlorideDCM, triethylamine, 0°C → RTN-benzoylated derivativeEnhanced target binding affinity

Heterocyclic Coupling Reactions

Triazole derivatives are often coupled with fluorinated quinolones (e.g., ciprofloxacin) via Mitsunobu or click chemistry to create hybrid antimicrobial agents .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, expanding structural diversity:

Reaction Catalyst/Ligand Substrate Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acidsBiaryl analogs for kinase inhibition
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluenePrimary aminesIntroduction of aminoalkyl chains

Reductive Amination and Alkylation

The amino group on the triazole ring facilitates reductive amination or alkylation to introduce diverse substituents:

Reaction Reagents Product Purpose
Reductive aminationAldehyde/ketone, NaBH₃CNSecondary/tertiary aminesModulation of lipophilicity
AlkylationAlkyl halides, K₂CO₃, DMFN-alkylated triazole derivativesTailored receptor interaction

Key Research Findings

  • Antimicrobial Hybrids : Coupling the triazole-thioacetamide core with fluoroquinolones (e.g., ciprofloxacin) via a sulfide bridge yields compounds with MIC values <1.9 µg/mL against Mycobacterium smegmatis, outperforming streptomycin (4 µg/mL) .

  • SAR Studies : Electron-withdrawing groups (e.g., Br) at the 2-position of the phenyl ring enhance enzymatic inhibition by 30–50% compared to para-substituted analogs.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties. Further studies are warranted to explore novel reaction pathways and correlate structural changes with biological efficacy.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and material science.

Biology

In biological research, this compound might be explored for its potential as a biochemical probe or as a precursor for bioactive molecules. Its triazole ring is a common motif in many biologically active compounds.

Medicine

In medicinal chemistry, 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide could be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring could participate in hydrogen bonding or π-π interactions, while the methoxyphenyl and bromophenyl groups might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogs

Compound Name Triazole Substituents Acetamide Substituent Molecular Weight (g/mol) Notable Features Biological Activity
Target Compound 4-amino, 5-(3-methoxyphenyl) N-(2-bromophenyl) 446.3 Enhanced solubility (methoxy), halogen interactions (Br) Under investigation
2-[4-Amino-5-(4-bromophenyl)-1,2,4-triazol-3-ylthio]-N-(4-methoxyphenyl)acetamide () 4-amino, 5-(4-bromophenyl) N-(4-methoxyphenyl) 461.3 Electron-withdrawing Br, para-methoxy improves solubility Anticancer (in silico)
2-[4-(4-Bromophenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-ylthio]-N-(3-fluoro-4-methylphenyl)acetamide () 4-(4-bromophenyl), 5-(3-pyridinyl) N-(3-fluoro-4-methylphenyl) 482.3 Pyridine enhances H-bonding; fluorinated group increases lipophilicity Not reported
2-[4-(4-Bromophenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-ylthio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () 4-(4-bromophenyl), 5-(3-pyridinyl) N-[2-chloro-5-(trifluoromethyl)phenyl] 542.8 Trifluoromethyl boosts metabolic stability Potential kinase inhibition
N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () 4-ethyl, 5-(pyridin-2-yl) N-(3-bromophenyl) 418.3 Ethyl group reduces steric hindrance; pyridin-2-yl aids π-stacking Antiviral activity inferred

Impact of Substituents on Pharmacological Properties

  • Triazole Core Modifications: Electron-Donating Groups (e.g., 3-methoxy): Improve solubility but may reduce membrane permeability. The target compound’s 3-methoxy group contrasts with analogs like ’s 4-bromophenyl, which is electron-withdrawing and may enhance receptor binding . For example, 3-pyridinyl () vs. 4-pyridinyl () alters spatial orientation in binding pockets.
  • Acetamide Tail Variations :

    • Halogenated Phenyl Groups : The target’s 2-bromophenyl vs. ’s 4-methoxyphenyl demonstrates how halogen placement affects steric interactions. Bromine at the ortho position (target) may hinder rotation, influencing binding kinetics .
    • Fluorinated and Chlorinated Groups : ’s 2-chloro-5-(trifluoromethyl)phenyl increases lipophilicity (logP ~4.2), enhancing blood-brain barrier penetration compared to the target compound’s logP of ~3.8 (estimated) .

Biological Activity

The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide is a member of the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazole ring and various substituents that enhance its biological properties. The molecular formula is C17H16BrN5O2SC_{17}H_{16}BrN_{5}O_{2}S with a molecular weight of approximately 396.3 g/mol.

PropertyValue
Molecular FormulaC17H16BrN5O2S
Molecular Weight396.3 g/mol
IUPAC Name2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide
SMILESCOC1=CC=C(C=C1)C(=O)N(C(=O)N)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O

Anticancer Properties

Research has demonstrated that compounds containing the triazole scaffold exhibit significant anticancer activity. In a study evaluating various 1,2,4-triazole derivatives, compounds similar to our target compound showed promising results against multiple cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Case Study:
A study focusing on 3-amino-1,2,4-triazole derivatives revealed that modifications at the phenyl position significantly enhanced anticancer efficacy. The presence of a methoxy group was particularly beneficial in increasing the compound's potency against cancer cell lines .

The biological activity of the compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The triazole ring acts as a bioisostere for amides and can inhibit enzymes involved in nucleic acid synthesis.
  • Receptor Modulation: It may modulate receptor activity through binding interactions facilitated by its functional groups .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the triazole ring greatly influences biological activity:

  • Methoxy Group: Enhances lipophilicity and cellular uptake.
  • Bromo Substituent: May contribute to increased binding affinity to target proteins.
  • Amino Group: Essential for enhancing interactions with biological targets .

Comparative Analysis

Comparative studies with similar triazole derivatives have shown that variations in substituents can lead to significant differences in biological activity:

CompoundIC50 (µM)Activity Type
2-[4-amino-5-(3-methoxyphenyl)...15Anticancer
4-{[4-Amino-5-(4-chlorophenyl)...25Anticancer
3-amino-1,2,4-triazole derivative10Antiangiogenic

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